molecular formula C11H10N4O B12927036 4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde CAS No. 37531-47-8

4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde

Katalognummer: B12927036
CAS-Nummer: 37531-47-8
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: ZDICACNWCFOORL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with amino groups at positions 4 and 6, a phenyl group at position 2, and an aldehyde group at position 5. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as benzyl cyanide, the pyrimidine ring can be constructed through a series of condensation reactions.

    Introduction of Amino Groups: Amination reactions can be employed to introduce amino groups at the 4 and 6 positions of the pyrimidine ring.

    Formylation: The aldehyde group can be introduced at the 5 position through formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: 4,6-Diamino-2-phenylpyrimidine-5-carboxylic acid.

    Reduction: 4,6-Diamino-2-phenylpyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigation of its potential as a pharmaceutical intermediate or active compound.

    Industry: Use in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways would require detailed experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylpyrimidine-5-carbaldehyde: Lacks the amino groups at positions 4 and 6.

    4,6-Diaminopyrimidine: Lacks the phenyl group and aldehyde group.

    2-Phenyl-4,6-diaminopyrimidine: Lacks the aldehyde group.

Eigenschaften

CAS-Nummer

37531-47-8

Molekularformel

C11H10N4O

Molekulargewicht

214.22 g/mol

IUPAC-Name

4,6-diamino-2-phenylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H10N4O/c12-9-8(6-16)10(13)15-11(14-9)7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15)

InChI-Schlüssel

ZDICACNWCFOORL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)C=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.